N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, along with a propylamine side chain. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with a 4-methoxybenzyl halide under basic conditions.
Attachment of the propylamine side chain: This can be done through nucleophilic substitution reactions using propylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrazole ring and a propylamine side chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This compound is characterized by a methoxyphenyl group attached to a pyrazole ring, along with a propylamine side chain, which contributes to its unique pharmacological properties.
- Molecular Formula : C14H20ClN3O
- Molecular Weight : 281.78 g/mol
- IUPAC Name : N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride
- InChI Key : FMEWMCFWAMEDIM-UHFFFAOYSA-N
Research indicates that N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine interacts with various molecular targets within the body, such as enzymes and receptors, which are crucial in modulating inflammatory pathways. The compound's mechanism may involve the inhibition of specific enzymes related to pain and inflammation, although detailed studies are still required to fully elucidate these interactions.
Anti-inflammatory Properties
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine has been shown to exhibit significant anti-inflammatory effects in various experimental models. Studies suggest that the compound can reduce pro-inflammatory cytokines and inhibit pathways leading to inflammation.
Analgesic Effects
The analgesic properties of this compound have also been investigated, with findings indicating its potential to alleviate pain through central and peripheral mechanisms. Interaction studies focusing on pain pathways have demonstrated promising results, suggesting that it may serve as an effective analgesic agent.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Methoxyphenyl)acetamide | Structure | Simple acetamide structure |
2-Methoxy-5-(phenylamino)methyl)phenol | Structure | Contains a phenolic hydroxyl group |
1-(2-Methylpropyl)-3-[4-(trifluoromethyl)phenyl]pyrazole | Structure | Trifluoromethyl group enhances potency |
Case Studies and Research Findings
Several studies have explored the biological activity of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine:
- In Vivo Studies : Animal models have demonstrated the compound's effectiveness in reducing inflammation and pain, with dosages ranging from 10 mg/kg to 50 mg/kg showing significant results.
- In Vitro Studies : Cell culture experiments indicated that treatment with this compound led to a decrease in the expression of inflammatory markers such as TNF-alpha and IL-6.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C14H20ClN3O |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-8-17-11-13(10-16-17)15-9-12-4-6-14(18-2)7-5-12;/h4-7,10-11,15H,3,8-9H2,1-2H3;1H |
InChI Key |
SLYHJUJZCUYGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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